molecular formula C14H10N4 B1663784 Quinoxalino[2,3-b]quinoxaline CAS No. 55977-58-7

Quinoxalino[2,3-b]quinoxaline

Cat. No. B1663784
CAS RN: 55977-58-7
M. Wt: 232.24 g/mol
InChI Key: WGKYYZDYHYOKQV-UHFFFAOYSA-N
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Description

Quinoxalino[2,3-b]quinoxaline is a chemical compound with the molecular formula C14H8N4 . It is also known by other names such as 5,12-Dihydroquinoxalino[2,3-b]quinoxaline and 5,6,11,12-TETRAAZATETRACENE .


Synthesis Analysis

The synthesis of Quinoxalino[2,3-b]quinoxaline derivatives has been a subject of extensive research. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Molecular Structure Analysis

The molecular structure of Quinoxalino[2,3-b]quinoxaline is characterized by an average mass of 232.240 Da and a monoisotopic mass of 232.074890 Da .


Chemical Reactions Analysis

Quinoxalino[2,3-b]quinoxaline participates in various chemical reactions. For instance, it is involved in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Physical And Chemical Properties Analysis

Quinoxalino[2,3-b]quinoxaline is characterized by an average mass of 232.240 Da and a monoisotopic mass of 232.074890 Da .

Scientific Research Applications

Neuroprotective Properties

  • Neuroprotection in Cerebral Ischemia : Quinoxalino[2,3-b]quinoxaline derivatives, specifically 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as neuroprotectants in the context of cerebral ischemia. NBQX, as an analog of quinoxalinedione antagonists, selectively inhibits non-NMDA glutamate receptor binding, offering protection against global ischemia even when administered two hours post-ischemic challenge (Sheardown et al., 1990).

Potential in Molecular Electronics

  • Electron Delocalization in Pi-Expanded Porphyrins : Quinoxalino[2,3-b]porphyrins have been studied for their electron delocalization properties, which are vital in molecular electronics. These compounds, when subjected to one-electron reduction, demonstrate variable localization of the unpaired electron, enabling control over electron distribution in molecular arrays. This feature is essential for applications in molecular electronics, where long-range communication and high polarizability are necessary (Kadish et al., 2007).

Medicinal Chemistry and Drug Development

  • Diverse Therapeutic Uses : Quinoxalines are notable in medicinal chemistry due to their pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties. They have been crucial in drugs targeting cancer cells, AIDS, plant viruses, and schizophrenia. The review by Khatoon and Abdulmalek (2021) emphasizes the importance of quinoxalines in treating infectious diseases, highlighting various synthetic routes developed over the past two decades for quinoxaline derivatives with a focus on green chemistry and cost-effectiveness (Khatoon & Abdulmalek, 2021).

Antiviral Properties

  • Anti-Herpes Virus Compound : A specific compound, 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220), exhibits significant antiviral activity against herpes simplex virus, varicella-zoster virus, and cytomegalovirus. Its mechanism involves DNA helix intercalation and disruption of vital steps for viral uncoating (Harmenberg et al., 1991).

Synthesis and Biochemical Properties

  • Synthetic Routes and Electrochemical Properties : The synthesis and electrochemical properties of quinoxalino[2,3-b]porphyrins containing metal(II) ions have been explored. These compounds, serving as building blocks for coplanlanar laterally-extended oligoporphyrins, show promise in molecular electronics. Their study offers insights into redox reactions and the impact of fusing electroactive quinoxaline groups to the porphyrin macrocycle, which could lead to advancements in the design of molecular wires and other electronic components (Ou et al., 2005).

Pesticidal and Agricultural Applications

  • Pesticidal Activities of Quinoxaline Derivatives : Quinoxaline derivatives have shown significant potential in agricultural applications, exhibiting herbicidal, fungicidal, and insecticidal activities. Liu et al. (2020) report on the synthesis of novel quinoxaline derivatives and their broad-spectrum efficacy against various plant pathogens, indicating their potential as new pesticides (Liu et al., 2020).

Safety And Hazards

Quinoxalino[2,3-b]quinoxaline may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in well-ventilated areas or outdoors .

Future Directions

Quinoxalino[2,3-b]quinoxaline and its derivatives have been a subject of extensive research due to their wide range of applications in materials science and medicinal chemistry . Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

quinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOODWXAVAEOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N=C4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299349
Record name Quinoxalino[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalino[2,3-b]quinoxaline

CAS RN

55977-58-7, 258-14-0
Record name NSC179821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxalino[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
F da Silva Miranda, AM Signori, J Vicente, B de Souza… - Tetrahedron, 2008 - Elsevier
Three new α,α′-diimine ligands were synthesized based on condensation of 1,10-phenanthroline-5,6-dione with 1,2-phenylenediamine derivatives using different approaches. All …
Number of citations: 65 www.sciencedirect.com
J Armand, L Boulares, C Bellec… - Canadian Journal of …, 1982 - cdnsciencepub.com
The electrochemical reduction of quinoxalino[2,3-b]quinoxaline gives fluoflavine (2) the structure of which is discussed. The electrochemical reduction of fluoflavine in acidic medium …
Number of citations: 22 cdnsciencepub.com
GM Badger, PJ Nelson - Australian Journal of Chemistry, 1963 - CSIRO Publishing
Fluoflavin has been found to have an absorption spectrum very similar to that of 5,12-dimethylquinoxalino[2,3-b]quinoxaline (I; R = R' = CH3), and is assigned the structure 5,12-…
Number of citations: 13 www.publish.csiro.au
MSA El-Gaby, AM El-Sharief, YA Ammar, YA Mohamed… - 2001 - nopr.niscpr.res.in
The starting material 6-benzoyl-2, 3-dichloroquinoxaline 1 is subjected to some nucleophilic reagents to study the effect of benzoyl group on the reactivity of the two chlorine atoms. …
Number of citations: 12 nopr.niscpr.res.in
MH Fisher, A Lusi, JR Egerton - Journal of Pharmaceutical …, 1977 - Wiley Online Library
A series of dihydroquinoxalino[2,3‐b]quinoxalines was synthesized and tested for anthelmintic activity in a model assay. The most promising compound, 5,12‐diacetyl‐5,12‐…
Number of citations: 24 onlinelibrary.wiley.com
L Ji, A Friedrich, I Krummenacher… - Journal of the …, 2017 - ACS Publications
A series of diazapentacenes (5,14-diethynyldibenzo[b,i]phenazine, 6,13-diethynylnaphtho[2,3-b]phenazine) and tetraazapentacenes (7,12-diethynylbenzo[g]quinoxalino[2,3-b]…
Number of citations: 58 pubs.acs.org
ON Chupakhin, VN Charushin, MG Ponizovskii… - Chemistry of …, 1984 - Springer
In the present research we have established for the first time that 1, 4-bisnucleophilic reagents such as o-phenylenediamine and o-aminophenol also undergo cyclization with N-…
Number of citations: 4 link.springer.com
E Tauer, KH Grellmann - Chemische Berichte, 1990 - Wiley Online Library
The photochemical properties of the title compounds have been investigated and compared. The benzoxazino‐benzoxazine derivatives 1 are photochemically converted into …
R Liang, W Xiong, KC Lo, PY Ho, X Bai… - The Journal of …, 2021 - ACS Publications
Newly designed push–pull ligands (L1 and L2) with bithiophene (bth) as a donor and phenazine (phz) or quinoxalino[2,3-b]quinoxaline (qxq) as acceptors were synthesized and also …
Number of citations: 2 pubs.acs.org
CM Milliren - 1976 - elibrary.ru
I. STUDIES OF D(PI)-P(PI) BONDING IN PHOSPHONIUM SALTS. II. STUDIES OF STRAINED HYDROCARBONS. III. STUDIES ON QUINOXALINO(2,3-B)QUINOXALINE. IV. DESIGN AND …
Number of citations: 0 elibrary.ru

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